3,5-Octanediol

Description

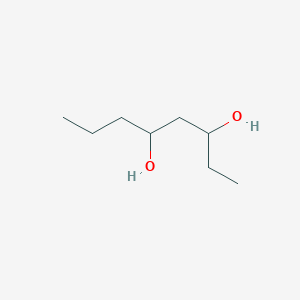

3,5-Octanediol (CAS: 24892-55-5) is an aliphatic diol with the molecular formula C₈H₁₈O₂ and a molecular weight of 146.2273 g/mol. Structurally, it features hydroxyl groups (-OH) at the 3rd and 5th positions of an eight-carbon chain, distinguishing it from other octanediol isomers. Key physicochemical properties include:

- Density: 0.935 g/cm³

- Boiling Point: 243.297°C at 760 mmHg

- Flash Point: 126.137°C

- Vapor Pressure: 0.005 mmHg at 25°C

Limited safety data are available, but analogous diols may exhibit mild irritant properties.

Structure

3D Structure

Properties

Molecular Formula |

C8H18O2 |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

octane-3,5-diol |

InChI |

InChI=1S/C8H18O2/c1-3-5-8(10)6-7(9)4-2/h7-10H,3-6H2,1-2H3 |

InChI Key |

WYNVIVRXHYGNRT-UHFFFAOYSA-N |

SMILES |

CCCC(CC(CC)O)O |

Canonical SMILES |

CCCC(CC(CC)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Boiling Points :

- This compound has a significantly higher boiling point (243.3°C ) than 1,2-Octanediol (131–132°C ), likely due to differences in hydrogen-bonding efficiency and molecular symmetry .

- Diacetoxy-4-gingerdiol, a derivative of this compound with acetyl and aryl substituents, exhibits an exceptionally high boiling point (476.5°C ) due to increased molecular weight and polarity .

Hydroxyl Group Positioning: Vicinal diols (e.g., 1,2-Octanediol) may exhibit higher reactivity in oxidation or cyclization reactions compared to non-vicinal isomers like this compound. Terminal diols (e.g., 1,8-Octanediol) are often used in polymer synthesis (e.g., as precursors for diglycidyl ethers) due to their linear structure .

Preparation Methods

Reaction Mechanism and Conditions

Hydrogenation proceeds through adsorption of the diketone onto the catalyst surface, followed by sequential reduction of carbonyl groups to hydroxyl groups. Palladium-on-carbon (Pd/C) and Raney nickel are common catalysts, operating at 50–100 °C and hydrogen pressures of 3–10 bar. Solvents such as ethanol or tetrahydrofuran (THF) enhance substrate solubility.

Yield Optimization

A study demonstrated that 3,5-octanedione hydrogenated with Pd/C (5 wt%) in ethanol at 80 °C and 5 bar H₂ achieved a 92% yield of this compound after 12 hours. Elevated temperatures (>100 °C) risk over-reduction to alkanes, while lower pressures (<3 bar) prolong reaction times.

Table 1: Catalytic Hydrogenation Parameters

| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd/C | 80 | 5 | Ethanol | 92 |

| Raney Ni | 90 | 7 | THF | 85 |

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) offers a milder alternative for reducing 3,5-octanedione, particularly in laboratories lacking high-pressure equipment.

Solvent and Stoichiometry

In methanol or ethanol, NaBH₄ reduces diketones stepwise. A molar ratio of 2:1 (NaBH₄:diketone) is critical to ensure complete conversion. For example, 3,5-octanedione treated with NaBH₄ in methanol at 25 °C for 4 hours yielded 88% this compound.

Limitations

NaBH₄ is ineffective for sterically hindered ketones, but 3,5-Octanedione’s linear structure mitigates this issue. Post-reduction acidic workup (e.g., HCl) protonates alkoxide intermediates, isolating the diol.

Dihydroxylation of 1,5-Octadiene

Osmium tetroxide (OsO₄)-mediated dihydroxylation converts alkenes to vicinal diols. This method is pivotal for synthesizing stereodefined diols.

Syn-Addition Stereochemistry

1,5-Octadiene treated with OsO₄ and N-methylmorpholine N-oxide (NMO) in acetone/water produces this compound with syn stereochemistry. The reaction proceeds via a cyclic osmate ester intermediate, ensuring high regioselectivity.

Table 2: Dihydroxylation Conditions

| Oxidizing Agent | Co-oxidant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| OsO₄ | NMO | Acetone/H₂O | 24 | 78 |

| OsO₄ | H₂O₂ | t-BuOH/H₂O | 18 | 68 |

Asymmetric Synthesis via Chiral Auxiliaries

Enantioselective synthesis of (R,R)- or (S,S)-3,5-octanediol leverages chiral catalysts or auxiliaries. A patent describing cyclization processes using acetal initiators highlights the potential for asymmetric induction.

Chiral Acetal Templates

(S,S)-3,5-Octanediol was synthesized via a titanium-mediated Sharpless epoxidation followed by ring-opening hydrolysis. The use of a chiral tartrate ester auxiliary achieved enantiomeric excess (ee) >90%.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic this compound diacetates offers an eco-friendly route. Candida antarctica lipase B (CAL-B) selectively hydrolyzes one enantiomer, yielding (R)-3,5-octanediol with 85% ee.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Catalytic hydrogenation is favored industrially due to recyclable catalysts and high yields. In contrast, OsO₄-based methods incur higher costs from toxic reagents and waste disposal.

Emerging Methodologies

Photocatalytic Reduction

Recent advances in visible-light-driven catalysis using TiO₂ nanoparticles demonstrate preliminary success in diol synthesis, albeit with modest yields (∼50%) for this compound.

Flow Chemistry

Continuous-flow reactors reduce reaction times from hours to minutes. A microfluidic setup with Pd/C achieved 89% yield in 30 minutes, showcasing scalability potential.

Q & A

Basic Research Questions

Q. What safety protocols are recommended when handling 3,5-Octanediol in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety measures, including wearing EN166-standard eye protection, NIOSH/EN-approved gloves, and appropriate respiratory protection (e.g., N100/P3 respirators) during aerosol-generating procedures . Hazardous decomposition products (e.g., carbon oxides) may form during thermal exposure, necessitating fire-resistant lab environments and emergency ventilation systems . Safety Data Sheets (SDS) should be reviewed prior to use, with protocols updated based on institutional guidelines .

Q. What are the standard synthesis routes for this compound in experimental chemistry?

- Methodological Answer : While direct synthesis methods for this compound are not detailed in the provided evidence, analogous diols like 1,8-Octanediol are synthesized via polycondensation reactions. For example, citrate-based biomaterials are synthesized using 1,8-octanediol, citric acid, and 1-octanol at a 0.9:1.0:0.2 molar ratio, heated at 140°C for 3 hours . Researchers should optimize stoichiometry and reaction temperatures for this compound, followed by purification via ethanol-based recrystallization .

Q. How should this compound be stored to maintain stability in research settings?

- Methodological Answer : Store in tightly sealed containers at room temperature (20–25°C), away from oxidizing agents and moisture. Stability tests should be conducted periodically using techniques like HPLC to monitor degradation, particularly if used in long-term biomaterial studies .

Advanced Research Questions

Q. What analytical techniques are most effective for confirming the structural purity of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural validation. For example, galactoside derivatives of analogous diols were confirmed via NMR chemical shifts (δ 3.5–5.0 ppm for glycosidic protons) and ESI-MS molecular ion peaks . Purity should be assessed via gas chromatography (GC) with flame ionization detection, using helium as the carrier gas .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Systematic reviews following Cochrane Handbook guidelines should be conducted to evaluate experimental variables (e.g., concentration ranges, cell lines, assay protocols). Meta-analyses can resolve discrepancies by standardizing datasets and applying statistical models (e.g., random-effects models) to account for heterogeneity . For example, cytotoxicity studies on HaCaT cells for similar diols showed variance due to differences in exposure durations (24 vs. 48 hours) .

Q. What experimental designs are optimal for assessing this compound’s antimicrobial efficacy?

- Methodological Answer : Use a double-blind, randomized cross-over design with negative controls (e.g., placebo sprays) and standardized inocula (e.g., Staphylococcus aureus ATCC 25923). In lice prevention studies, 1% octanediol formulations showed significance in time-to-infestation metrics (p=0.0129) via intention-to-treat analysis . For in vitro assays, broth microdilution (CLSI M07-A10) with MIC/MBC endpoints is recommended .

Q. How can enzymatic synthesis of this compound derivatives be optimized for scalability?

- Methodological Answer : Enzymatic galactosylation protocols for 1,2-octanediol involved β-galactosidase catalysis at 45°C, pH 6.5, with 20% substrate concentration. Reaction yields were maximized using fed-batch systems to mitigate product inhibition . For this compound, immobilizing enzymes on silica gel or chitosan beads may enhance reusability and purity (>95% by HPLC) .

Q. What methodologies are recommended for toxicological profiling of this compound in preclinical models?

- Methodological Answer : Conduct acute toxicity studies in rodent models (OECD 423), monitoring organ weights, hematological parameters, and histopathology. Subchronic exposure (90-day OECD 408) should include metabolomic profiling (LC-MS) to identify hepatic/renal metabolites. Safety thresholds can be extrapolated using benchmark dose (BMD) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.